4-([2,3'-Bipyridin]-5-yl)aniline
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Overview
Description
4-([2,3’-Bipyridin]-5-yl)aniline is an organic compound that features a bipyridine moiety linked to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([2,3’-Bipyridin]-5-yl)aniline typically involves the coupling of a bipyridine derivative with an aniline derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated bipyridine reacts with an aniline derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 4-([2,3’-Bipyridin]-5-yl)aniline may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-([2,3’-Bipyridin]-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bipyridine moiety to dihydrobipyridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include halogenated bipyridine derivatives, nitro-substituted bipyridines, and various quinone derivatives.
Scientific Research Applications
4-([2,3’-Bipyridin]-5-yl)aniline has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be utilized in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of 4-([2,3’-Bipyridin]-5-yl)aniline involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, modulating the compound’s activity in different environments .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative with similar coordination chemistry properties.
2,2’-Bipyridine: Another bipyridine isomer with distinct electronic and steric characteristics.
Aniline: The parent compound of the aniline group, widely used in organic synthesis.
Uniqueness
4-([2,3’-Bipyridin]-5-yl)aniline is unique due to its combined bipyridine and aniline functionalities, offering a versatile platform for the design of multifunctional materials and bioactive molecules. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions distinguishes it from other similar compounds .
Biological Activity
4-([2,3'-Bipyridin]-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and therapeutic implications based on recent studies.
Chemical Structure and Properties
This compound is characterized by a bipyridine moiety linked to an aniline group. The presence of nitrogen atoms in the bipyridine structure enhances its ability to form coordination complexes with metal ions, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets, including metal ions and enzymes. The compound's nitrogen donor atoms facilitate these interactions, leading to significant biochemical effects.
Target Interactions
- Metal Ions : The compound can form stable complexes with transition metals, which may alter enzymatic activities and cellular processes.
- Enzymatic Inhibition : Studies have indicated that derivatives of bipyridine compounds can inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and various kinases .
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes the findings from several studies:
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table outlines its effectiveness against different bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 75 | Moderate antibacterial |
Escherichia coli | 125 | Moderate antibacterial |
Candida albicans | 100 | Antifungal activity |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 cells, revealing that the compound induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, confirming its potential as a therapeutic agent against infections caused by resistant strains .
Properties
CAS No. |
917897-52-0 |
---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(6-pyridin-3-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C16H13N3/c17-15-6-3-12(4-7-15)13-5-8-16(19-11-13)14-2-1-9-18-10-14/h1-11H,17H2 |
InChI Key |
IUGJRWCSSZIQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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